molecular formula C11H14N2O B13058730 3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile

3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile

Cat. No.: B13058730
M. Wt: 190.24 g/mol
InChI Key: PPSBPMIEANCAAQ-UHFFFAOYSA-N
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Description

3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile: is an organic compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and a nitrile group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-3-methylbenzaldehyde and a suitable amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature is maintained at around 60-80°C.

    Catalysts: Catalysts such as sodium cyanide or potassium cyanide are used to facilitate the formation of the nitrile group.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).

Major Products Formed

    Oxidation: Oxidation of the compound can yield products like 3-(4-methoxy-3-methylphenyl)propanoic acid.

    Reduction: Reduction can produce 3-amino-3-(4-methoxy-3-methylphenyl)propanamine.

    Substitution: Substitution reactions can lead to various derivatives depending on the substituent introduced.

Scientific Research Applications

3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-methoxyphenyl)propanenitrile
  • 3-Amino-3-(4-methylphenyl)propanenitrile
  • 3-Amino-3-(4-ethoxy-3-methylphenyl)propanenitrile

Uniqueness

3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-amino-3-(4-methoxy-3-methylphenyl)propanenitrile

InChI

InChI=1S/C11H14N2O/c1-8-7-9(10(13)5-6-12)3-4-11(8)14-2/h3-4,7,10H,5,13H2,1-2H3

InChI Key

PPSBPMIEANCAAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(CC#N)N)OC

Origin of Product

United States

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